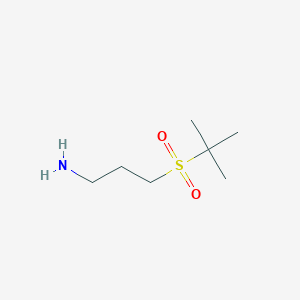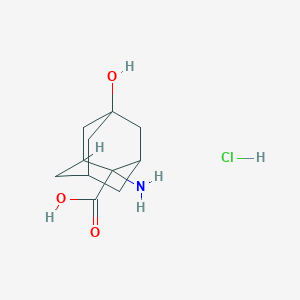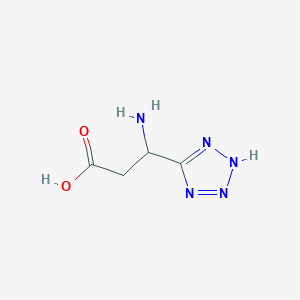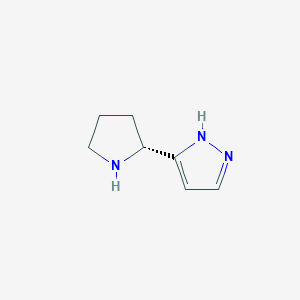![molecular formula C6H7N3O2 B13552819 2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid](/img/structure/B13552819.png)
2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid is a heterocyclic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a fused bicyclic ring system, which includes a pyrazole ring fused to a pyrrole ring.
Méthodes De Préparation
The synthesis of 2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid typically involves the reaction of diethyl acetylenedicarboxylate with arylhydrazines. This reaction produces key intermediates that bear two functional positions. The annellation to generate the maleimide moiety of the bicycle is then studied. An efficient palladium-catalyzed C-C and C-N bond formation via Suzuki–Miyaura or Buchwald–Hartwig coupling reactions in the C-6 position is also investigated from 6-chloropyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones .
Analyse Des Réactions Chimiques
2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts, bases like K2CO3, and solvents such as 1,4-dioxane. Major products formed from these reactions include polyfunctionalized pyrrolo[3,4-c]pyrazole derivatives .
Applications De Recherche Scientifique
2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid has several scientific research applications. It is used in medicinal chemistry as a pharmacophore for developing antibacterial, antifungal, and anticancer agents. The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .
Mécanisme D'action
The mechanism of action of 2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to inhibit the activity of certain enzymes, leading to various biological effects. For example, it has been reported to act as a phosphatase inhibitor, which can modulate cellular signaling pathways .
Comparaison Avec Des Composés Similaires
2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid can be compared with other similar compounds, such as pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. These compounds share a similar fused bicyclic ring system but differ in their functional groups and substitution patterns. The unique structure of this compound allows it to exhibit distinct biological activities and chemical reactivity .
Propriétés
Formule moléculaire |
C6H7N3O2 |
|---|---|
Poids moléculaire |
153.14 g/mol |
Nom IUPAC |
1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C6H7N3O2/c10-6(11)5-3-1-8-9-4(3)2-7-5/h1,5,7H,2H2,(H,8,9)(H,10,11) |
Clé InChI |
CAJHCZALIIWAFI-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=NN2)C(N1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[(2,4-Dimethylphenyl)carbamoyl]methyl 2-chloropyridine-4-carboxylate](/img/structure/B13552782.png)
![1-[(2-Aminoethyl)sulfanyl]-2-methoxyethanehydrochloride](/img/structure/B13552791.png)






